

Alatrofloxacin Mesylate: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Alatrofloxacin

Cat. No.: B117182

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This guide provides an in-depth analysis of the chemical properties of **alatrofloxacin** mesylate, a prodrug of the broad-spectrum fluoroquinolone antibiotic trovafloxacin. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

Alatrofloxacin is chemically transformed in vivo into trovafloxacin. The addition of the mesylate salt enhances the compound's solubility for intravenous administration. The key molecular details for both **alatrofloxacin** and its mesylate salt are summarized below.

Compound	Molecular Formula	Molar Mass (g/mol)
Alatrofloxacin	C ₂₆ H ₂₅ F ₃ N ₆ O ₅	558.51
Alatrofloxacin Mesylate	C ₂₇ H ₂₉ F ₃ N ₆ O ₈ S	654.62

Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin.[1] Its empirical formula can be represented as C₂₆H₂₅F₃N₆O₅•CH₃SO₃H.[1] The molecular weight of **alatrofloxacin** (the free base) is 558.51 g/mol , while the molecular weight of **alatrofloxacin** mesylate is 654.62 g/mol .[2][3]

Mechanism of Action: A Logical Overview

Alatrofloxacin functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into the active drug, trovafloxacin. This bioactivation is a critical step in its therapeutic action. The logical flow from administration to bacterial cell death is outlined below.



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Caption: Bioactivation of **Alatrofloxacin** to Trovafloxacin and its antibacterial mechanism.

Following intravenous administration, **alatrofloxacin** mesylate rapidly dissociates. The alanyl-L-alanyl side chain of **alatrofloxacin** is then cleaved by peptidases to release the active metabolite, trovafloxacin. Trovafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.

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